2-(4-iodophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-iodophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole, also known as IMPY, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of interesting biological activities, making it a promising candidate for the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of 2-(4-iodophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole is not yet fully understood, but it is believed to involve the binding of the compound to specific receptors or proteins in the body. This binding can result in a range of different biological effects, including the inhibition of amyloid plaque formation and the modulation of neurotransmitter release.
Biochemical and Physiological Effects
2-(4-iodophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole has been found to exhibit a range of interesting biochemical and physiological effects, including the ability to inhibit the aggregation of amyloid beta peptides, which are thought to play a key role in the development of Alzheimer's disease. In addition, 2-(4-iodophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole has been shown to have a positive effect on memory and learning in animal models, suggesting that it may have potential as a cognitive enhancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-iodophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole in lab experiments is its high specificity for amyloid plaques, which allows for the accurate detection and quantification of these structures. However, one limitation of using 2-(4-iodophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole is that it can be difficult to synthesize in large quantities, which can limit its availability for use in research.
Zukünftige Richtungen
There are many potential future directions for research on 2-(4-iodophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole, including the development of new diagnostic tools for Alzheimer's disease, the investigation of its potential as a therapeutic agent for a range of different conditions, and the exploration of its mechanisms of action at the molecular level. In addition, further research is needed to optimize the synthesis of 2-(4-iodophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole and to develop new methods for its production on a larger scale.
Synthesemethoden
The synthesis of 2-(4-iodophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole can be achieved using a variety of different methods, including the reaction of 4-iodoaniline with 2-(methylthio)benzothiazole in the presence of a palladium catalyst. Other methods involve the use of different starting materials and reaction conditions, but all share the common goal of producing a high yield of pure 2-(4-iodophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole.
Wissenschaftliche Forschungsanwendungen
2-(4-iodophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole has been the subject of extensive scientific research due to its potential applications in a variety of different fields. One of the most promising areas of research involves the use of 2-(4-iodophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole as a diagnostic tool for the detection of amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. 2-(4-iodophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole has been shown to bind specifically to these plaques, making it a valuable tool for the early detection and diagnosis of this devastating disease.
Eigenschaften
IUPAC Name |
2-(4-iodophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IN2OS/c1-20-12-6-7-14-15(8-12)21-16-18-13(9-19(14)16)10-2-4-11(17)5-3-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXSLRKLKMEROV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.